molecular formula C11H12F2INO2 B8165999 3-(2,2-Difluoroethoxy)-N-ethyl-4-iodobenzamide

3-(2,2-Difluoroethoxy)-N-ethyl-4-iodobenzamide

Cat. No.: B8165999
M. Wt: 355.12 g/mol
InChI Key: KHVKYGIRVADITE-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethoxy)-N-ethyl-4-iodobenzamide is a synthetic organic compound characterized by the presence of difluoroethoxy, ethyl, and iodo functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluoroethoxy)-N-ethyl-4-iodobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-iodobenzoic acid with ethylamine to form N-ethyl-4-iodobenzamide. This intermediate is then reacted with 2,2-difluoroethanol under appropriate conditions to yield the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoroethoxy)-N-ethyl-4-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of its functional groups.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the iodo group is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while coupling reactions can produce various substituted benzamides.

Scientific Research Applications

3-(2,2-Difluoroethoxy)-N-ethyl-4-iodobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethoxy)-N-ethyl-4-iodobenzamide involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, while the iodo group can facilitate its incorporation into larger molecular structures. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,2-Difluoroethoxy)ethanol: A compound with similar difluoroethoxy functionality but different overall structure.

    4-Iodo-N-ethylbenzamide: Lacks the difluoroethoxy group but shares the benzamide core and iodo functionality.

    3-(2,2-Difluoroethoxy)benzaldehyde: Contains the difluoroethoxy group but has an aldehyde functional group instead of an amide.

Uniqueness

3-(2,2-Difluoroethoxy)-N-ethyl-4-iodobenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both difluoroethoxy and iodo groups makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

3-(2,2-difluoroethoxy)-N-ethyl-4-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2INO2/c1-2-15-11(16)7-3-4-8(14)9(5-7)17-6-10(12)13/h3-5,10H,2,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVKYGIRVADITE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)I)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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